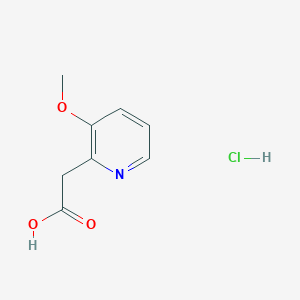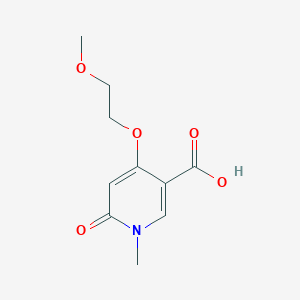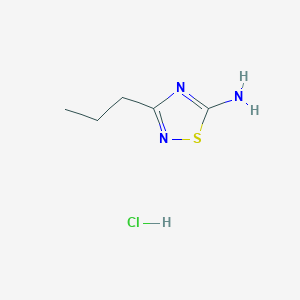
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate
Descripción general
Descripción
“Methyl 4-bromo-3-hydroxypyridine-2-carboxylate” is a chemical compound with the CAS Number: 1256819-55-2 . It has a molecular weight of 232.03 . This compound is used in scientific research and has diverse applications, aiding in the development of new drugs and understanding complex biological processes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate has been involved in various chemical synthesis processes. Notably, it has been used in the preparation of other compounds through reactions such as 1,3-dipolar and Michael addition. For example, 3-Hydroxypyridine, a closely related compound, undergoes 1,3-dipolar and Michael addition of acrylonitrile or methyl acrylate, which are thermally reversible processes. This method has been used to prepare 4-bromo-3-hydroxypyridine through bromination followed by retro-addition (Banerji et al., 1977).
Pharmaceutical Synthesis
In pharmaceutical research, derivatives of this compound have been synthesized as part of the process to create certain compounds with potential pharmacological effects. For instance, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key moiety in dopamine and serotonin receptor antagonists, involved reactions with methyl 2,6-difluoropyridine-3-carboxylate and other reagents (Hirokawa et al., 2000).
Studies on Tautomeric Forms and Intermolecular Interactions
Research has also been conducted on the effects of methylation on intermolecular interactions and lipophilicity in compounds closely related to this compound. This includes studies on methylated 6-hydroxypyridazine-3-carboxylic acids, where the balance between lactam and lactim tautomers was examined (Katrusiak et al., 2011).
Ligand Synthesis for Metal Complexation
The compound has been used in the synthesis of ligands suitable for complexing with lanthanide(III) cations. This involves starting with structurally related building blocks, like 5′-methyl-6-bromo-2,2′-bipyridine, to eventually produce tridentate ligands (Charbonnière et al., 2001).
Enhancement of Iron Excretion Studies
In medicinal chemistry, derivatives of this compound have been explored for their ability to enhance iron excretion. Compounds like 3-hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid have been studied for their potential in mobilizing iron into the bile and urine, suggesting applications in the treatment of iron overload disorders (Molenda et al., 1994).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
It is structurally similar to 3-hydroxy-2-methylpyridinecarboxylate, which is known to interact with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase .
Mode of Action
3-hydroxy-2-methylpyridinecarboxylate dioxygenase, a similar compound, catalyzes the reaction of 3-hydroxy-2-methylpyridine-5-carboxylate with nad(p)h and oxygen to form 2-(acetamidomethylene)succinate and nad(p)+ .
Biochemical Pathways
3-hydroxy-2-methylpyridinecarboxylate dioxygenase, a similar compound, is known to participate in vitamin b6 metabolism .
Análisis Bioquímico
Biochemical Properties
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which is involved in the metabolism of vitamin B6 . The interaction between this compound and this enzyme involves the incorporation of oxygen into the substrate, leading to the formation of 2-(acetamidomethylene)succinate, NAD+, and NADP+. This interaction is crucial for the proper functioning of the enzyme and the metabolic pathway it is involved in.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to vitamin B6 metabolism . The compound interacts with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the conversion of 3-hydroxy-2-methylpyridine-5-carboxylate to 2-(acetamidomethylene)succinate. This interaction is essential for maintaining the proper function of the metabolic pathway and ensuring the availability of key metabolites.
Propiedades
IUPAC Name |
methyl 4-bromo-3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQNMLIBPKTDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B1433465.png)
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)




![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)


![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)

![Methyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1433483.png)
![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)
